An In-depth Technical Guide to N-Methyl-DL-valine Hydrochloride (CAS 2566-32-7)
An In-depth Technical Guide to N-Methyl-DL-valine Hydrochloride (CAS 2566-32-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-DL-valine hydrochloride is a synthetic derivative of the essential amino acid valine, characterized by the presence of a methyl group on the amine nitrogen. This modification imparts unique physicochemical and biological properties, making it a valuable building block in medicinal chemistry and drug development. Notably, it is a key component of monomethyl auristatin F (MMAF), a potent anti-tubulin agent utilized in antibody-drug conjugates (ADCs) for targeted cancer therapy. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methodologies, and biological significance of N-Methyl-DL-valine hydrochloride. Detailed experimental protocols and data are presented to facilitate its application in research and development.
Chemical and Physical Properties
N-Methyl-DL-valine hydrochloride is a white to off-white powder. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2566-32-7 | N/A |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Molecular Weight | 167.63 g/mol | [1] |
| Melting Point | 82-84 °C | [1] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥ 99% (Assay) | [3] |
| Optical Rotation | [a]D20 = +33 ± 2º (C=1 in MeOH) (for L-enantiomer) | [3] |
| Storage Conditions | Store at 0-8 °C | [3] |
Synthesis of N-Methyl-DL-valine Hydrochloride
The synthesis of N-Methyl-DL-valine hydrochloride can be achieved through a two-step process involving the esterification of DL-valine followed by reductive amination.
Experimental Protocol: Synthesis
Step 1: Esterification of DL-Valine to DL-Valine Methyl Ester Hydrochloride
-
Materials: DL-valine, methanol (B129727) (anhydrous), thionyl chloride (SOCl₂).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-valine (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude DL-valine methyl ester hydrochloride can be purified by recrystallization from a mixture of methanol and diethyl ether to yield a white crystalline solid.[5]
-
Step 2: Reductive Amination to N-Methyl-DL-valine Hydrochloride
-
Materials: DL-valine methyl ester hydrochloride, formaldehyde (B43269) (37% aqueous solution), sodium borohydride (B1222165) (NaBH₄), methanol.
-
Procedure:
-
Dissolve DL-valine methyl ester hydrochloride (1 equivalent) in methanol.
-
Add an aqueous solution of formaldehyde (1.1 equivalents).
-
Cool the mixture to 0 °C and slowly add sodium borohydride (1.5 equivalents) in portions, ensuring the temperature remains below 10 °C.[6]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Acidify the reaction mixture with hydrochloric acid (HCl) to pH 1-2.
-
Evaporate the solvent under reduced pressure.
-
The crude N-Methyl-DL-valine hydrochloride can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.
-
Synthesis Workflow
Caption: General workflow for the synthesis of N-Methyl-DL-valine hydrochloride.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of N-Methyl-DL-valine hydrochloride.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
Expected Spectral Data
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Proton | ||||
| -CH(NH)- | ~3.5 | d | 1H | α-proton |
| -CH(CH₃)₂ | ~2.3 | m | 1H | β-proton |
| -N-CH₃ | ~2.7 | s | 3H | N-methyl protons |
| -CH(CH₃)₂ | ~1.0 | d | 6H | γ-protons (diastereotopic) |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment | ||
| Carbon | ||||
| -COOH | ~175 | Carbonyl carbon | ||
| -CH(NH)- | ~68 | α-carbon | ||
| -CH(CH₃)₂ | ~32 | β-carbon | ||
| -N-CH₃ | ~35 | N-methyl carbon | ||
| -CH(CH₃)₂ | ~19 | γ-carbons |
Note: Predicted chemical shifts are based on typical values for similar amino acid derivatives and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: MS Analysis
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water) and introduce it into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Mass Spectrometry Data
| Ion | m/z (Calculated) | m/z (Expected) |
| [M+H]⁺ | 168.10 | 168.1 |
| [M-COOH]⁺ | 122.12 | 122.1 |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of N-Methyl-DL-valine hydrochloride.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A reverse-phase HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Expected HPLC Data
| Parameter | Value |
| Retention Time | Dependent on the specific HPLC conditions. |
| Purity | Determined by the peak area percentage. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FT-IR Analysis
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Expected FT-IR Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | N-H stretch (secondary amine salt) |
| ~2960 | C-H stretch (aliphatic) |
| ~1730 | C=O stretch (carboxylic acid) |
| ~1600 | N-H bend |
| ~1400 | C-H bend |
Biological Significance and Applications
N-methylated amino acids play a crucial role in modifying the properties of peptides and proteins.[5] N-methylation can:
-
Increase proteolytic stability: The methyl group provides steric hindrance, protecting the adjacent peptide bond from enzymatic cleavage.[5]
-
Enhance cell permeability: By reducing the number of hydrogen bond donors, N-methylation increases the lipophilicity of a peptide, facilitating its passage across cell membranes.[5]
A significant application of N-Methyl-DL-valine is its incorporation into monomethyl auristatin F (MMAF) . MMAF is a potent anti-mitotic agent that inhibits tubulin polymerization.[1] It is too toxic to be used as a standalone drug but is highly effective as a payload in antibody-drug conjugates (ADCs).[7] In this context, an antibody targets a specific antigen on cancer cells, delivering the cytotoxic MMAF directly to the tumor site, thereby minimizing systemic toxicity.[7][8]
MMAF Signaling Pathway
Caption: Signaling pathway of MMAF-containing ADCs leading to apoptosis.
Conclusion
N-Methyl-DL-valine hydrochloride is a synthetically accessible amino acid derivative with significant potential in drug discovery and development. Its unique properties, conferred by N-methylation, make it an important building block for enhancing the therapeutic efficacy of peptides and for constructing potent cytotoxic payloads for targeted therapies like ADCs. The experimental protocols and data presented in this guide are intended to support researchers in the synthesis, analysis, and application of this valuable compound.
References
- 1. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemimpex.com [chemimpex.com]
- 4. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]
- 5. Preparation method of L-valine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
